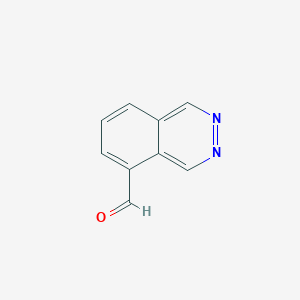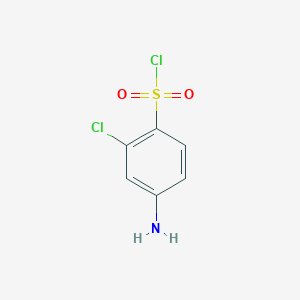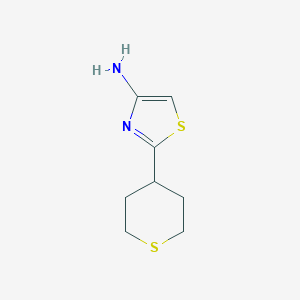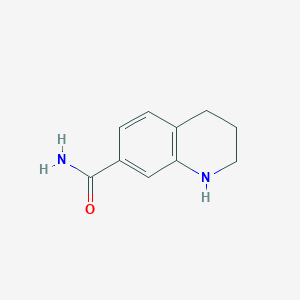![molecular formula C26H16O6S2 B13138250 1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione CAS No. 106027-93-4](/img/structure/B13138250.png)
1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with hydroxy and hydroxyphenylthio groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Functional Group Introduction: Hydroxy groups are introduced at the 1 and 8 positions through hydroxylation reactions.
Thioether Formation: The hydroxyphenylthio groups are introduced via a nucleophilic substitution reaction, where thiophenol derivatives react with the anthracene backbone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The hydroxy and thioether groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: The parent compound, lacking the hydroxy and thioether substitutions.
1,8-Dihydroxyanthracene-9,10-dione: Similar structure but without the thioether groups.
4,5-Bis((4-hydroxyphenyl)thio)anthracene-9,10-dione: Lacks the hydroxy groups at the 1 and 8 positions.
Uniqueness
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione is unique due to the combination of hydroxy and hydroxyphenylthio groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
106027-93-4 |
|---|---|
Molecular Formula |
C26H16O6S2 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
1,8-dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H16O6S2/c27-13-1-5-15(6-2-13)33-19-11-9-17(29)21-23(19)26(32)24-20(12-10-18(30)22(24)25(21)31)34-16-7-3-14(28)4-8-16/h1-12,27-30H |
InChI Key |
VIPQPUCZOQYKME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)SC5=CC=C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


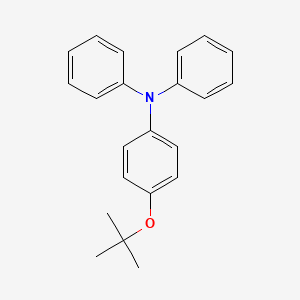
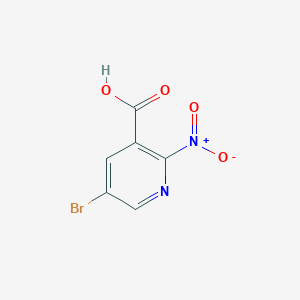

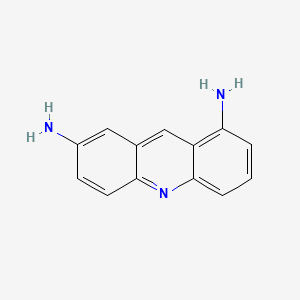
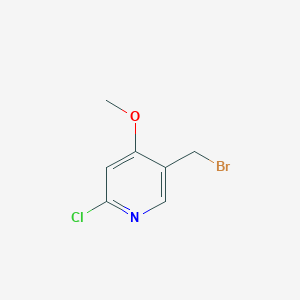
![4-Methoxy[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B13138194.png)
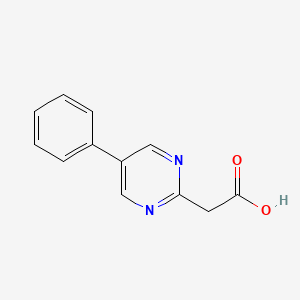

![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)

